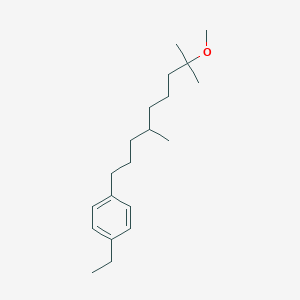
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene is a complex organic compound with the molecular formula C21H36O It is known for its unique structure, which includes a benzene ring substituted with an ethyl group and a long alkyl chain containing methoxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions and the effects of substituents on reactivity.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: It is used in the synthesis of various specialty chemicals and as an intermediate in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and alkyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-methoxybenzene: Similar in structure but lacks the long alkyl chain.
4-Ethylanisole: Contains an ethyl and methoxy group on the benzene ring but with a simpler structure.
1-Methoxy-4-ethylbenzene: Another isomer with a different substitution pattern.
Uniqueness
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene is unique due to its long alkyl chain with multiple substituents, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
53832-43-2 |
|---|---|
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene |
InChI |
InChI=1S/C20H34O/c1-6-18-12-14-19(15-13-18)11-7-9-17(2)10-8-16-20(3,4)21-5/h12-15,17H,6-11,16H2,1-5H3 |
Clé InChI |
JGCKDDQJFHQRRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


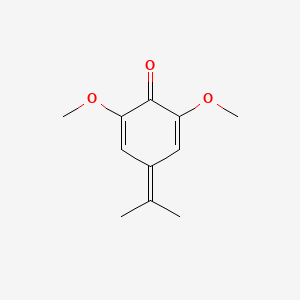
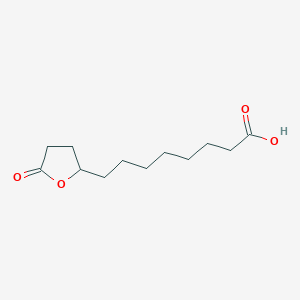
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

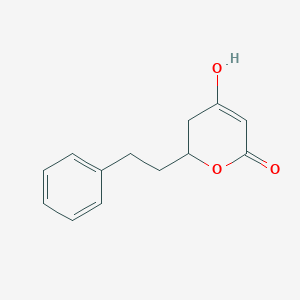
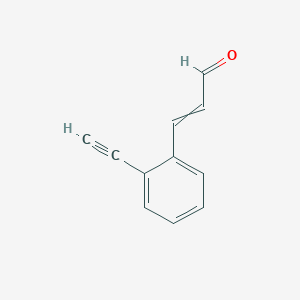
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)



